molecular formula C9H8S B097776 6-Methylbenzo[b]thiophene CAS No. 16587-47-6

6-Methylbenzo[b]thiophene

Cat. No.: B097776
CAS No.: 16587-47-6
M. Wt: 148.23 g/mol
InChI Key: WOGMIMNVXACKEB-UHFFFAOYSA-N
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Description

6-Methylbenzo[b]thiophene is an organic compound with the molecular formula C9H8S. It is a derivative of benzo[b]thiophene, where a methyl group is attached to the sixth position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzo[b]thiophene can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst. This method allows for the formation of the benzo[b]thiophene skeleton through an aryne intermediate . Another method involves the cyclization of β-ketothioamides with enynones in the presence of copper acetate and DBU in ethanolamine at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Methylbenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to dihydrobenzo[b]thiophene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzo[b]thiophene derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives depending on the electrophile used.

Scientific Research Applications

6-Methylbenzo[b]thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound without the methyl group.

    5-Methylbenzo[b]thiophene: A similar compound with the methyl group at the fifth position.

    3-Chlorobenzo[b]thiophene: A derivative with a chlorine atom at the third position.

Uniqueness: 6-Methylbenzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to target specific molecular pathways, such as the myeloid cell leukemia-1 protein, makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8S/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGMIMNVXACKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937136
Record name 6-Methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16587-47-6, 31393-23-4
Record name Benzo(b)thiophene, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylbenzo(b)thiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031393234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylbenzo[b]thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-methylbenzo[b]thiophene contribute to the activity of the potent neurokinin-2 receptor antagonist described in the research?

A1: While the exact mechanism of interaction isn't fully detailed in the provided research [], the incorporation of the this compound moiety was a key step in improving the in vivo activity of the antagonist molecule. This suggests that this structure likely contributes favorably to binding affinity, drug-like properties, or both. Further studies would be needed to elucidate the precise binding interactions and their impact on downstream signaling pathways.

Q2: What are the structure-activity relationships observed for this compound derivatives in the context of neurokinin-2 receptor antagonism?

A2: The research highlights that reducing the overall peptide character of initial lead compounds, which incorporated a this compound group, led to improved in vivo antagonist activity []. This implies that the this compound moiety itself is well-tolerated and that further modifications to reduce peptide characteristics are beneficial for achieving desirable pharmacological properties.

Q3: How is this compound utilized in the development of platinum-based anticancer drugs?

A3: Researchers have synthesized platinum(IV) prodrugs that incorporate ligands derived from 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid []. These complexes exhibited promising anticancer activity, particularly against cisplatin-resistant cancer cell lines.

Q4: What is the proposed mechanism of action for platinum(IV) prodrugs containing this compound derivatives?

A4: The platinum(IV) prodrugs with this compound-derived ligands are suggested to target myeloid cell leukemia-1 (Mcl-1) []. By downregulating Mcl-1, these prodrugs aim to promote apoptosis (programmed cell death) and interfere with DNA damage repair mechanisms, thereby overcoming cisplatin resistance in cancer cells.

Q5: What are the advantages of using this compound-containing platinum(IV) prodrugs compared to cisplatin?

A5: The research indicates that these novel prodrugs show several advantages over cisplatin, including:

  • Enhanced cytotoxicity: They exhibit higher cytotoxicity against a broader range of cancer cell lines, particularly cisplatin-resistant ones [].
  • Lower resistance factors: The development of resistance to these prodrugs is less pronounced compared to cisplatin [].
  • Multi-target approach: They target both apoptosis and DNA repair pathways, potentially leading to a more effective antitumor response [].
  • Reduced toxicity: Initial studies suggest that these prodrugs may have lower toxicity profiles compared to cisplatin [].

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